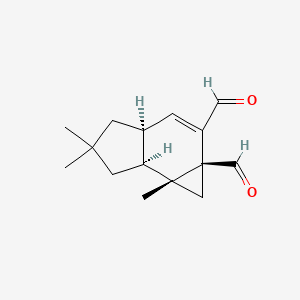

Isovelleral

説明

特性

IUPAC Name |

5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-1a,2-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-13(2)5-10-4-11(7-16)15(9-17)8-14(15,3)12(10)6-13/h4,7,9-10,12H,5-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAAESPGJOSQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C=C(C3(CC3(C2C1)C)C=O)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37841-91-1 | |

| Record name | Isovelleral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

準備方法

Intramolecular Diels–Alder Cyclization

The enantioselective synthesis of (+)-isovelleral was achieved using D-ribonolactone as a chiral starting material:

-

Intermediate preparation : D-Ribonolactone is functionalized to form a diene-dienophile precursor.

-

Diastereoselective cyclization : Intramolecular Diels–Alder reaction at 80°C in toluene yields the bicyclic core with >95% enantiomeric excess.

-

Oxidation and deprotection : Swern oxidation (oxalyl chloride, dimethyl sulfoxide) introduces aldehyde groups without disrupting the cyclopropane ring.

This method achieves a 22% overall yield and establishes the absolute configuration of natural (+)-isovelleral.

Tandem Rearrangement-Cyclopropanation

Bell et al. (2001) developed a novel route via a tandem Claisen rearrangement-cyclopropanation sequence:

-

Claisen rearrangement : Heating a prenyl ether derivative at 150°C generates a γ,δ-unsaturated ketone.

-

Cyclopropanation : Simmons–Smith reaction (Zn-Cu/CH₂I₂) forms the bicyclo[4.1.0]heptane framework.

-

Aldehyde introduction : Ozonolysis of terminal alkenes followed by reductive workup yields the dialdehyde.

Key advantages include fewer purification steps and a 18% overall yield.

Biomimetic Precursor Synthesis

Röme et al. (2008) mimicked fungal biosynthesis by designing stable methyl acetals (4,5) that hydrolyze to this compound analogues under acidic conditions:

-

Epoxide formation : m-CPBA-mediated epoxidation of a lactone intermediate.

-

Acetalization : Catalytic p-TsOH in methanol converts hemiacetals to methyl acetals.

-

Regioselective epoxide opening : DMDO oxidation and acid hydrolysis yield the dialdehyde.

This approach underscores the potential for prodrug strategies in targeted delivery.

Industrial Production Considerations

Current industrial methods remain underdeveloped due to:

-

Low natural abundance : Extraction is economically unfeasible for large-scale applications.

-

Synthetic complexity : Multi-step routes with sensitive intermediates (e.g., cyclopropanes) hinder scalability.

-

Purification challenges : Chromatography dominates lab-scale isolation but is cost-prohibitive industrially.

Emerging solutions include flow chemistry for cyclopropanation and enzymatic β-elimination to mimic fungal biosynthesis.

Analytical Validation of Synthetic Products

Challenges and Mitigation Strategies

Stereochemical Control

The cyclopropane ring and aldehyde groups impose stringent stereochemical requirements. Asymmetric catalysis using Evans’ oxazolidinones improves enantioselectivity but increases synthetic steps.

Functional Group Sensitivity

The acid-sensitive cyclopropanemethanol moiety necessitates mild oxidation conditions. Swern oxidation (pH-neutral) outperforms harsh reagents like KMnO₄, preserving ring integrity.

Scalability Limitations

Tandem reactions (e.g., Claisen-cyclopropanation) reduce intermediate isolation but require high dilution (0.01 M), complicating scale-up. Microreactor technology may enhance mass transfer and yield.

Recent Advances in Methodology

-

Enzymatic β-elimination : Recombinant enzymes from Lactarius vellereus catalyze precursor activation, mimicking natural biosynthesis.

-

Photoredox catalysis : Visible-light-mediated cyclopropanation avoids toxic Zn-Cu reagents.

-

Continuous flow synthesis : Automated systems improve yield (28%) in Diels–Alder reactions .

化学反応の分析

科学的研究の応用

Agricultural Applications

Fungal Pathogen Control

Isovelleral exhibits remarkable antifungal properties, making it a candidate for biological control agents against plant-pathogenic fungi. Research indicates that this compound can inhibit the germination of conidia from fungi such as Alternaria brassicicola, showcasing its potential as a natural fungicide. The compound operates effectively at low vapor concentrations, suggesting its utility in sustainable agricultural practices aimed at reducing chemical pesticide reliance .

Mechanism of Action

The antifungal activity of this compound is attributed to its interaction with fungal cell membranes, leading to increased permeability and leakage of cellular contents. This mechanism not only inhibits fungal growth but also suggests that this compound could disrupt specific enzymes involved in fungal metabolism .

Medical Applications

Analgesic Properties

this compound has been identified as an activator of the Transient Receptor Potential A1 (TRPA1) channel, which is involved in inflammatory pain signaling. Its dual role as an antagonist at vanilloid receptor 1 (TRPV1) and an agonist at TRPA1 positions it as a potential candidate for developing novel analgesics, particularly for geriatric patients suffering from chronic pain conditions .

Antimicrobial Activity

Beyond its antifungal properties, this compound has demonstrated antibacterial effects against various pathogens, including Escherichia coli and Candida utilis. This broad-spectrum antimicrobial activity highlights its potential in formulating new antibacterial and antifungal agents .

Mutagenicity Studies

Research indicates that this compound may exhibit mutagenic properties, particularly in certain species within the Russulaceae family. This aspect necessitates careful evaluation when considering therapeutic applications .

Industrial Applications

Biochemical Research

The unique chemical structure of this compound makes it a valuable compound for organic synthesis research. Its reactivity and ability to interact with biological membranes are subjects of ongoing studies aimed at understanding its full biochemical potential .

Natural Product Development

this compound's pungent nature and bioactivity have led to investigations into its use as a natural flavoring agent or preservative in food products. Its ability to deter pests may also lend itself to applications in food safety and preservation .

作用機序

類似化合物の比較

類似化合物

ベレラル: 同様の抗真菌特性を持つ別のセスキテルペンジアルデヒド。

ラクタールフィン: 抗真菌活性を持つ関連化合物。

Muscodor albus揮発性成分: 2-フェニルエタノールやイソペンチルアセテートなどの抗真菌特性も示す化合物.

独自性: : イソベレラルは、非常に低濃度での強力な抗真菌活性と、燻蒸剤として作用することを可能にする揮発性という点でユニークです.

類似化合物との比較

Velleral

Velleral, a non-isomerized analog, shares a drimane-type sesquiterpene skeleton with Isovelleral but differs in the stereochemistry of the cyclopropane ring and aldehyde group positioning.

Polygodial

Polygodial, another drimane-type sesquiterpene, features a bicyclic structure with dual aldehyde groups but lacks the cyclopropane ring present in this compound.

Functional Implications : The cyclopropane ring in this compound introduces steric constraints that may reduce membrane permeability compared to Polygodial’s flexible backbone, affecting target selectivity .

Comparison with Functionally Similar Compounds

Drimenin

Drimenin, a drimane alcohol, shares the sesquiterpene core with this compound but replaces aldehyde groups with hydroxyl moieties.

| Property | This compound | Drimenin |

|---|---|---|

| Reactivity | Electrophilic (aldehydes) | Nucleophilic (alcohols) |

| Bioactivity | Cytotoxicity via protein adduct formation | Anti-inflammatory via COX-2 inhibition |

Mechanistic Divergence : this compound’s aldehydes enable covalent binding to thiol groups in proteins, a mechanism absent in Drimenin’s alcohol-mediated interactions.

Analytical and Pharmacological Data

Spectroscopic Profiles

Q & A

Q. What are the standard protocols for isolating and purifying Isovelleral from natural sources?

Isolation and purification require a multi-step approach:

- Extraction : Use solvent-based methods (e.g., maceration with ethanol or hexane) optimized for this compound’s polarity.

- Chromatography : Employ column chromatography (silica gel) with gradient elution, followed by HPLC for final purification .

- Validation : Confirm purity via TLC and high-resolution mass spectrometry (HR-MS). Document subsampling procedures to ensure analytical representativeness .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural elucidation of this compound?

- NMR : Use 2D experiments (HSQC, HMBC) to resolve overlapping signals in complex mixtures. Deuterated solvents must be selected to avoid interference with this compound’s functional groups .

- IR : Focus on carbonyl (C=O) and hydroxyl (-OH) stretches to identify key functional groups. Compare spectra with synthetic analogs to resolve ambiguities .

- Data Integration : Cross-reference spectroscopic data with computational predictions (e.g., DFT calculations) for validation .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves to quantify IC₅₀ values .

- Antimicrobial Activity : Apply broth microdilution assays against Gram-positive/negative bacteria, including positive controls (e.g., ampicillin) .

- Enzyme Inhibition : Optimize fluorometric assays (e.g., for protease inhibition) with kinetic analysis to assess this compound’s mechanistic effects .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) be integrated with experimental data to study this compound's mechanism of action?

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases). Validate results with mutagenesis experiments .

- MD Simulations : Run 100-ns simulations to assess stability of this compound-protein complexes. Compare with experimental kinetics (e.g., SPR data) .

- QSAR Analysis : Develop quantitative structure-activity relationships to guide synthetic modifications for enhanced bioactivity .

Q. What strategies resolve contradictions in this compound's reported bioactivity across different studies?

- Meta-Analysis : Systematically review variables (e.g., cell line specificity, solvent effects) using PRISMA guidelines .

- Replication Studies : Reproduce assays under standardized conditions (e.g., pH, temperature) to isolate confounding factors .

- Statistical Rigor : Apply ANOVA or mixed-effects models to quantify variability and identify outliers .

Q. What experimental designs control confounding variables in assessing this compound's pharmacokinetics in vivo?

- Animal Models : Use isogenic rodent cohorts to minimize genetic variability. Track metabolites via LC-MS/MS .

- Dose Optimization : Conduct pilot studies to determine MTD (maximum tolerated dose) and assess bioavailability .

- Temporal Sampling : Collect plasma/tissue samples at staggered intervals to model absorption and elimination kinetics .

Methodological Considerations

- Data Reporting : Include subsampling protocols, analytical error margins, and IHL factors to ensure reproducibility .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for humane endpoints and sample sizes .

- Literature Gaps : Prioritize questions that address understudied aspects (e.g., this compound’s immunomodulatory effects) through systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。